5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride
Description
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is a bicyclic pyrrolidine derivative with a carboxylic acid functional group and two hydrochloride counterions. The dihydrochloride salt form enhances solubility and stability, a feature shared with other pharmacologically relevant compounds like levocetirizine dihydrochloride .
Properties
Molecular Formula |
C8H16Cl2N2O2 |
|---|---|
Molecular Weight |
243.13 g/mol |
IUPAC Name |
5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)1-5-3-10-4-6(5)2-8;;/h5-6,10H,1-4,9H2,(H,11,12);2*1H |
InChI Key |
DSXSLJUONDIRCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC2CC1(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
standard industrial organic synthesis techniques would be employed, including the use of reactors, purification systems, and quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving protein interactions and enzyme mechanisms.
Industry: Limited use in specialized industrial applications, primarily in research and development settings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Carboxylic Acid Derivatives
Compounds like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (IC₅₀ = 4 nM for DAAO inhibition) and 3-hydroxyquinoline-2-(1H)-one (IC₅₀ = 4 nM) are potent inhibitors of human D-amino acid oxidase (hDAAO), a target for neuropsychiatric disorders . In contrast, 5-aminocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride lacks explicit activity data but shares the pyrrolidine-carboxylic acid backbone critical for enzyme interaction.
Dihydrochloride Salts in Pharmacology
Dihydrochloride salts improve bioavailability and stability. For example:
- Levocetirizine dihydrochloride leverages the salt form for enhanced solubility in aqueous media, critical for oral administration .
- 3,3-Diamino-4,4-dihydroxyarsenobenzene dihydrochloride (salvarsan derivative) uses hydrochloric acid to stabilize its reduced arsenic structure during synthesis . The target compound likely adopts similar principles, with the dihydrochloride moiety facilitating pharmacokinetic optimization.
Functional Group Variations
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS 42346-68-9) features a ketone group at position 5, reducing basicity compared to the amino group in the target compound .
- cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 146231-54-1) includes a bulky tert-butyl ester, which may hinder membrane permeability relative to the carboxylic acid group in the target molecule .
Research Findings and Mechanistic Insights
- hDAAO Inhibition: Pyrrolidine-carboxylic acids like 4H-thieno[3,2-b]pyrrole-5-carboxylic acid bind competitively to hDAAO’s active site, disrupting FAD cofactor interactions . The target compound’s amino group may enhance binding affinity via additional hydrogen bonding.
- Antioxidant Potential: Analogous chloroform-extracted compounds (e.g., 3,4-diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) exhibit antioxidant properties, suggesting the target compound could share redox-modulating effects .
Biological Activity
5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride (CAS Number: 1172516-81-2) is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : C8H16Cl2N2O2
- Molecular Weight : 243.1308 g/mol
- SMILES Notation : OC(=O)C1(N)CC2C(C1)CNC2.Cl.Cl
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-amino derivatives, including 5-aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride. In vitro assays have demonstrated its effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.
Case Study: Cytotoxicity Against A549 Cells
In a study assessing the cytotoxic effects of various compounds, including those derived from the pyrrole scaffold, it was found that:
- Compound Efficacy : The compound exhibited a significant reduction in cell viability at a concentration of 100 µM after 24 hours, comparable to standard chemotherapeutics like cisplatin.
- Mechanism of Action : The presence of the free amino group was crucial for enhancing cytotoxicity while minimizing toxicity to non-cancerous cells.
The following table summarizes the cytotoxic effects observed:
| Compound ID | Cell Line | Viability (%) | Notes |
|---|---|---|---|
| 15 | A549 | 66 | More potent than control |
| 21 | A549 | 70 | Selective against cancer cells |
| Control | HSAEC1-KT | 90 | Non-cancerous baseline |
Antimicrobial Activity
The antimicrobial properties of 5-aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride have also been investigated. It has shown promising activity against multidrug-resistant strains, particularly Staphylococcus aureus.
Case Study: Antimicrobial Efficacy
In vitro tests were conducted against various pathogens:
- Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Escherichia coli.
- Results : The compound demonstrated significant inhibition against MRSA and other resistant strains.
The following table illustrates the antimicrobial activity:
| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) | Notes |
|---|---|---|---|
| MRSA | 15 | 32 | Effective against resistant strains |
| Klebsiella pneumoniae | 12 | 64 | Moderate activity |
| Escherichia coli | 10 | 128 | Limited efficacy |
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
